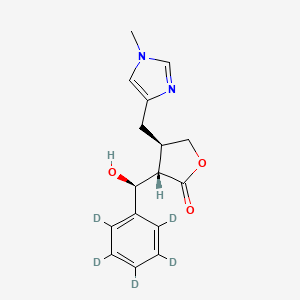
Epiisopiloturine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiisopiloturine-d5 is an imidazole alkaloid derived from Pilocarpus microphyllus, commonly known as jaborandi. This compound is a deuterated form of epiisopiloturine, which means it contains deuterium atoms instead of hydrogen atoms. This compound has shown promising biological activities, including anti-inflammatory and antinociceptive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epiisopiloturine-d5 can be synthesized through the extraction of pilocarpine from Pilocarpus microphyllus leaves. The extraction process involves the use of solvents such as toluene and methylene chloride. The solution is then alkalinized with ammonium carbonate, followed by acidification, filtration, and re-alkalinization . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity higher than 98% .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction and purification processes. The leaves of Pilocarpus microphyllus are processed to isolate pilocarpine, from which this compound is obtained as a by-product. The extraction process is optimized to remove impurities and achieve high yields of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Epiisopiloturine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activities .
Wissenschaftliche Forschungsanwendungen
Epiisopiloturine-d5 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying deuterium-labeled compounds.
Wirkmechanismus
Epiisopiloturine-d5 exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It inhibits the expression of cyclooxygenase-2 (COX-2) and reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Antinociceptive Action: This compound interferes with the TLR4/NF-κB-MAPK signaling pathway, reducing the inflammatory response in microglial cells.
Vergleich Mit ähnlichen Verbindungen
Epiisopiloturine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies in various fields. Similar compounds include:
Pilocarpine: The parent compound from which this compound is derived.
Epiisopiloturine: The non-deuterated form of this compound, which shares similar biological activities.
Other Imidazole Alkaloids: Compounds like protopine and isotalatizidine, which also exhibit anti-inflammatory properties.
This compound stands out due to its enhanced stability and potential for detailed mechanistic studies, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C16H18N2O3 |
|---|---|
Molekulargewicht |
291.36 g/mol |
IUPAC-Name |
(3S,4R)-3-[(S)-hydroxy-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
OLLOSKHCXIYWIO-NBDGNBGYSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]([C@@H]2[C@H](COC2=O)CC3=CN(C=N3)C)O)[2H])[2H] |
Kanonische SMILES |
CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

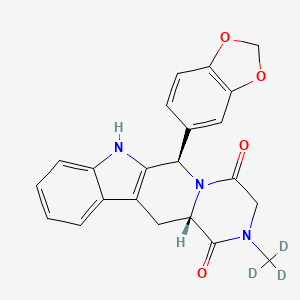
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
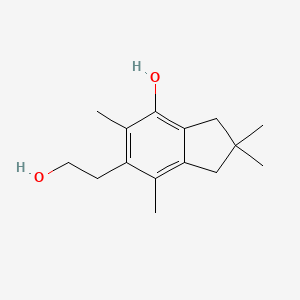

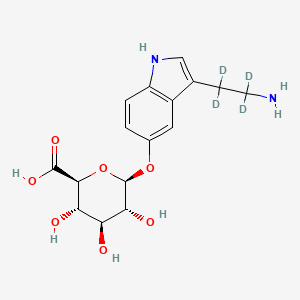

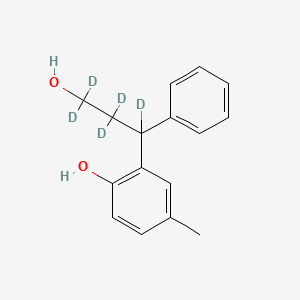
oxane-2-carboxylic acid](/img/structure/B12425644.png)
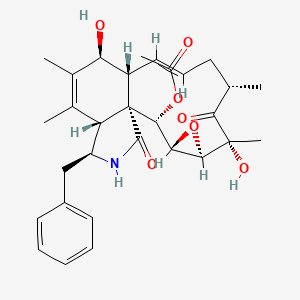
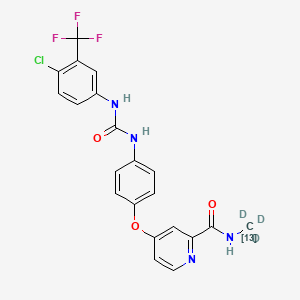
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
